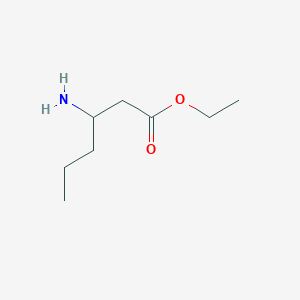

Ethyl 3-aminohexanoate

Description

Properties

IUPAC Name |

ethyl 3-aminohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-7(9)6-8(10)11-4-2/h7H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAZKEFQZOZJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483299 | |

| Record name | Ethyl 3-aminohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59663-70-6 | |

| Record name | Ethyl 3-aminohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The hydrogenation proceeds via the reduction of the α,β-unsaturated bond in 3-amino-2-hexenoic acid ethyl ester. The patent specifies anhydrous methanol as the optimal solvent, with reaction temperatures ranging from 20–30°C and hydrogen pressures of 5–10 bar. The addition of a strong acid (e.g., 1.5 equivalents of H₂SO₄) enhances reaction rates by protonating the amino group, preventing catalyst poisoning.

Yield and Scalability

In a representative example, hydrogenating 5.0 g of methyl 3-aminocrotonate with Pt/C and HCl in methanol yielded 6.34 g (93%) of methyl 3-aminobutyrate hydrochloride. While this example uses a methyl ester, analogous conditions apply to ethyl esters. Scalability is demonstrated through batch reactions in Parr autoclaves, with catalyst recovery and reuse noted as feasible for industrial applications.

Microwave-Assisted Synthesis with Ammonium Salts

Microwave irradiation has emerged as a rapid, energy-efficient alternative for synthesizing β-amino esters. A 2018 study synthesized a related compound, 3-amino-3-iminopropanoic acid ethyl ester hydrochloride, by reacting ethyl 3-ethoxy-3-iminopropionate with ammonium chloride (NH₄Cl) in ethanol under microwave conditions.

Optimization of Parameters

The reaction achieved a 78% yield after 1 hour at 120°C, with microwave power moderated at 200 W. Key advantages include reduced reaction times (1 hour vs. 12–24 hours for conventional heating) and minimal byproduct formation. While this method targets a different substrate, its principles—nucleophilic substitution of ethoxy groups by amines—are transferable to this compound synthesis.

Solvent and Reagent Considerations

Ethanol serves dual roles as a solvent and proton donor, facilitating the elimination of ethoxy groups. Ammonium chloride acts as both a nitrogen source and a mild acid catalyst. For this compound, substituting hex-2-enoate esters for propionate derivatives could enable analogous pathways.

Biocatalytic Approaches Using ω-Transaminases

Recent advances in enzyme engineering have enabled the synthesis of β-amino esters via ω-transaminases (ω-TAs). A 2018 study demonstrated the amination of ethyl benzoylacetate to (S)- and (R)-β-phenylalanine ethyl esters using mutant ω-TAs, achieving enantiomeric excesses of 32% and 13%, respectively.

Comparison with Traditional Methods

Biocatalytic methods operate under mild conditions (25–37°C, aqueous buffers) and avoid toxic solvents. However, yields remain lower than chemical methods, necessitating further enzyme engineering.

Comparative Analysis of Synthetic Methods

Scientific Research Applications

Scientific Research Applications

Ethyl 3-aminohexanoate serves as a versatile intermediate in various applications:

Organic Synthesis

- Building Block : It is used as a building block in the synthesis of complex organic molecules. Its structural properties allow for diverse synthetic pathways, including transamination reactions that are crucial for amino acid metabolism.

Biochemical Research

- Precursor for Active Compounds : The compound acts as a precursor in the synthesis of biologically active compounds, which can influence cellular processes and metabolic pathways. Its ability to undergo transamination reactions positions it as a significant player in synthesizing new amino acids or related compounds.

Pharmaceutical Development

- Potential Intermediate : Ongoing research explores its potential as a pharmaceutical intermediate, particularly in developing drugs targeting metabolic disorders or other therapeutic areas.

Specialty Chemicals Production

- Industrial Applications : this compound is utilized in producing specialty chemicals and materials, enhancing the performance characteristics of various products.

Case Studies

Several studies have explored the synthesis and application of this compound and related compounds:

Transaminase Enzyme Studies

Research indicates that engineered ω-transaminases can effectively convert β-keto esters into chiral amines, showcasing the relevance of transamination reactions involving this compound. For instance, studies demonstrated that specific mutations in ω-transaminase enzymes significantly enhanced their ability to convert this ester substrate into desired products .

Peptide Conjugation

Investigations into peptide derivatives have shown that incorporating amino acids derived from this compound can enhance biological activity, particularly antimicrobial properties. This highlights its potential application in developing peptide-based therapeutics .

Mechanism of Action

The mechanism by which ethyl 3-aminohexanoate exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Hydroxy-Substituted Esters

Ethyl 3-hydroxyhexanoate (CAS: 2305-25-1) replaces the amino group with a hydroxyl (-OH) at the 3-position. Key differences include:

- Polarity and Solubility: The hydroxyl group increases polarity, enhancing water solubility compared to the amino variant.

- Applications: Ethyl 3-hydroxyhexanoate is used in flavorings and fragrances due to its fruity odor .

- Analytical Data : Gas chromatography (GC) retention time (RT): 12.40 min; Kovats Index (KI): 1124; Molecular formula: C₈H₁₆O₃ .

| Property | Ethyl 3-Aminohexanoate | Ethyl 3-Hydroxyhexanoate |

|---|---|---|

| Substituent | -NH₂ | -OH |

| CAS | 945419-79-4 (HCl salt) | 2305-25-1 |

| Molecular Formula | C₈H₁₇NO₂ (free base) | C₈H₁₆O₃ |

| Key Applications | Pharmaceutical intermediates | Flavorings, fragrances |

Unsaturated Esters

Ethyl 3-hexenoate (CAS: 2396-83-0) and ethyl hex-5-enoate (CAS: 54653-25-7) feature double bonds in the carbon chain:

- Reactivity: Unsaturation allows participation in Diels-Alder or hydrogenation reactions, unlike the saturated this compound.

- Odor Profiles: Ethyl 3-hexenoate exhibits green, fruity notes, making it valuable in food additives .

| Property | This compound | Ethyl 3-Hexenoate |

|---|---|---|

| Structure | Saturated | Unsaturated (C3 double bond) |

| CAS | 945419-79-4 (HCl salt) | 2396-83-0 |

| Key Applications | Specialty synthesis | Food flavoring |

Phenyl-Substituted Esters

Ethyl 3-phenylhexanoate (CAS: 88354-51-2) incorporates a phenyl group at the 3-position:

- Hydrophobicity : The aromatic ring increases lipophilicity, enhancing solubility in organic solvents.

- Applications : Used in polymer plasticizers and specialty coatings .

| Property | This compound | Ethyl 3-Phenylhexanoate |

|---|---|---|

| Substituent | -NH₂ | -C₆H₅ |

| Molecular Formula | C₈H₁₇NO₂ | C₁₄H₂₀O₂ |

| Key Applications | Pharmaceuticals | Industrial coatings |

Branched-Chain Esters

Alkyl ethylhexanoates (e.g., ethylhexyl ethylhexanoate) feature branched alkyl chains:

- Physicochemical Properties : Lower volatility and higher thermal stability compared to linear esters.

- Regulatory Status : Classified as ICH Class 3 solvents with low toxicity .

| Property | This compound | Ethylhexyl Ethylhexanoate |

|---|---|---|

| Structure | Linear | Branched |

| Volatility | Moderate | Low |

| Regulatory | Limited data | ICH Class 3 |

Other Amino Esters

Complex derivatives like (R)-ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate demonstrate advanced functionalization:

Biological Activity

Ethyl 3-aminohexanoate, also known as ethyl (3S)-3-aminohexanoate, is an organic compound classified as an ester. It features an amino group on the third carbon of a hexanoate chain, which contributes to its unique biological activity and potential applications in various fields, particularly in medicinal chemistry and biochemistry.

This compound has a molecular formula of C₉H₁₉N O₂ and a molecular weight of approximately 159.23 g/mol. It can be synthesized via the esterification of 3-aminohexanoic acid with ethanol, typically using a strong acid catalyst like sulfuric acid under reflux conditions to ensure complete conversion to the ester.

The biological activity of this compound is primarily attributed to its ability to undergo transamination reactions . This process is crucial in amino acid metabolism and the synthesis of biologically active compounds. The compound's interaction with various enzymes involved in these metabolic pathways suggests potential therapeutic applications.

Biological Activity and Applications

Research indicates that this compound may exhibit several biological activities, including:

Comparative Analysis

A comparative analysis of this compound with other similar compounds highlights its unique characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound hydrochloride | Salt form with enhanced solubility | Improved solubility for biological applications |

| Methyl 6-aminohexanoate | Similar ester but with a different alkyl group | Variation in alkyl chain length affecting reactivity |

| 3-aminohexanoic acid | Parent acid form | No esterification; serves as the starting material |

This table illustrates how the structural characteristics of this compound confer distinct chemical reactivity and solubility properties compared to its analogs, making it valuable in synthetic chemistry and biological research.

Case Studies

Several studies have explored the synthesis and application of related compounds:

- Transaminase Enzyme Studies : Research has shown that various ω-transaminases can effectively convert β-keto esters into chiral amines, which are significant for pharmaceutical applications. This highlights the relevance of transamination reactions involving compounds like this compound .

- Peptide Conjugation : Investigations into peptide derivatives have demonstrated that incorporating amino acids like those derived from this compound can enhance biological activity, particularly antimicrobial properties .

Chemical Reactions Analysis

Oxidation Reactions

The amino and ester groups in ethyl 3-aminohexanoate undergo oxidation under specific conditions:

Key Findings :

-

Potassium permanganate in acidic conditions oxidizes the amino group to a ketone, yielding 3-oxohexanoic acid after ester hydrolysis .

-

Hydrogen peroxide under basic conditions selectively oxidizes the amine to a nitroso compound without affecting the ester group.

Reduction Reactions

The ester group is susceptible to reduction, while the amino group can participate in reductive amination:

Key Findings :

-

Lithium aluminum hydride reduces the ester to a primary alcohol, retaining the amino group.

-

Hydrogenolysis with palladium catalysts removes protective groups (e.g., benzyl) in multi-step syntheses .

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

Key Findings :

-

Acyl chlorides react with the amino group to form stable amides, useful in peptide synthesis .

-

Thionyl chloride replaces the amino group with chlorine, enabling further functionalization .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Mechanistic Pathway | Reference |

|---|---|---|---|

| HCl (aq., reflux) | 3-aminohexanoic acid | Acid-catalyzed ester hydrolysis | |

| NaOH (aq., 80°C) | Sodium 3-aminohexanoate | Base-catalyzed saponification |

Key Findings :

-

Hydrolysis in concentrated HCl yields the free amino acid, 3-aminohexanoic acid, critical for biochemical studies .

-

Saponification with NaOH produces a carboxylate salt, enhancing solubility for industrial applications .

Transamination Reactions

The amino group participates in enzymatic transamination, a key metabolic pathway:

| Enzyme/Co-factor | Product | Role in Metabolism | Reference |

|---|---|---|---|

| Pyridoxal phosphate (PLP) | α-keto acid derivatives | Transfer of the amino group to α-keto acids, generating glutamate analogs |

Key Findings :

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-aminohexanoate in academic laboratories?

this compound is typically synthesized via esterification of 3-aminohexanoic acid with ethanol using acid catalysts (e.g., concentrated sulfuric acid) under reflux conditions . Continuous flow reactors are recommended for enhanced reaction control, reduced side products, and improved yields (≥80%) due to precise temperature and mixing parameters . Post-synthesis purification involves solvent extraction (e.g., diethyl ether) and neutralization with sodium bicarbonate to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure (e.g., ester carbonyl signals at ~170 ppm in NMR) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm, ester C=O at ~1740 cm) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using ethyl acetate/hexane mobile phases .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and quantifies volatile derivatives (referencing NIST databases for spectral matching) .

Q. How does the ester group in this compound influence its reactivity?

The ethoxycarbonyl group enhances solubility in organic solvents and facilitates nucleophilic acyl substitution reactions. For example, it can undergo hydrolysis under acidic/basic conditions to yield 3-aminohexanoic acid, a precursor for peptide synthesis .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved in asymmetric synthesis?

Chiral resolution techniques, such as enzymatic kinetic resolution or chiral stationary phase chromatography, are effective for isolating (3R)- or (3S)-enantiomers . Catalytic asymmetric hydrogenation of α,β-unsaturated esters using Rhodium-BINAP complexes has also demonstrated >90% enantiomeric excess (ee) in related amino esters .

Q. What mechanisms underlie the biochemical interactions of this compound derivatives?

The amino group participates in hydrogen bonding with biological targets (e.g., enzyme active sites), while the ester moiety allows membrane permeability. Studies on analogs show potential inhibition of bacterial peptidases, though results vary by strain (e.g., Gram-positive vs. Gram-negative bacteria) . Contradictions in antimicrobial efficacy may arise from differences in bacterial efflux pump expression or esterase activity .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Standardized Assays : Use consistent microbial strains (e.g., ATCC standards) and growth conditions.

- Metabolite Profiling : Track ester hydrolysis rates in vitro to correlate bioactivity with free amino acid release .

- Computational Modeling : Predict binding affinities to targets (e.g., molecular docking with bacterial enzymes) to rationalize observed discrepancies .

Q. What strategies improve the stability of this compound in aqueous media for drug delivery studies?

- Prodrug Design : Modify the ester group to slow hydrolysis (e.g., using tert-butyl esters).

- Liposomal Encapsulation : Protects the compound from premature degradation while enhancing cellular uptake .

Methodological Considerations

Q. How should researchers design experiments to study the oxidation/reduction behavior of this compound?

- Oxidation : Use KMnO in acidic conditions to convert the amino group to a nitro derivative; monitor via IR loss of N-H stretches .

- Reduction : Employ NaBH or LiAlH to reduce the ester to 3-aminohexanol; confirm by NMR shifts (e.g., alcohol proton at ~1.5 ppm) .

Q. What are best practices for analyzing hydrolytic degradation products of this compound?

- High-Performance Liquid Chromatography (HPLC) : Quantify 3-aminohexanoic acid using a C18 column and UV detection at 210 nm.

- pH-Stat Titration : Measure hydrolysis kinetics under physiological conditions (pH 7.4, 37°C) to simulate in vivo behavior .

Data Interpretation and Reporting

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.